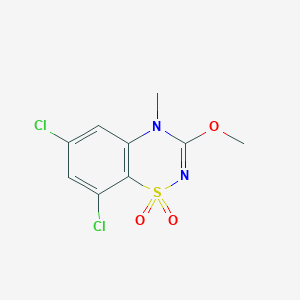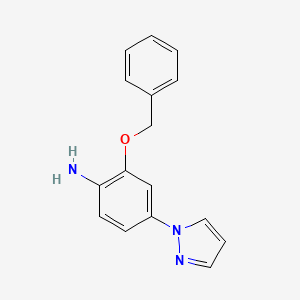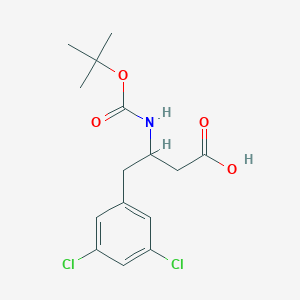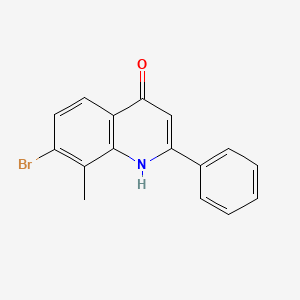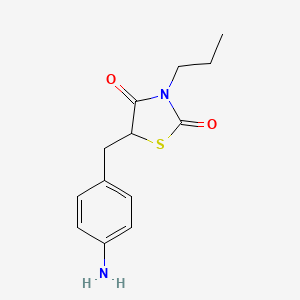
4-Amino-7-chloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-chloro-2-phenylquinoline is a chemical compound with the molecular formula C15H11ClN2 and a molecular weight of 254.71 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline core substituted with an amino group at the 4-position, a chlorine atom at the 7-position, and a phenyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Several methods have been developed for the synthesis of quinoline derivatives, including 4-Amino-7-chloro-2-phenylquinoline. Common synthetic routes involve:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Solvent-Free Reactions: These reactions are performed without solvents, which can be more environmentally friendly and cost-effective.
Catalytic Methods: Various catalysts, such as molecular iodine, nano ZnO, and ionic liquids, have been used to facilitate the synthesis of quinoline derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7-chloro-2-phenylquinoline undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by various nucleophiles, leading to the formation of different derivatives.
Condensation Reactions: The amino group at the 4-position can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as α,ω-diaminoalkanes are used under conditions that promote nucleophilic aromatic substitution.
Condensation Reactions: Aromatic or heteroaromatic aldehydes are commonly used in the presence of a suitable catalyst.
Major Products
Schiff Bases: Formed from the condensation of the amino group with aldehydes.
Substituted Quinoline Derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Amino-7-chloro-2-phenylquinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimalarial, antibacterial, and antifungal agents.
Proteomics Research: The compound is utilized in studies related to protein interactions and functions.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-7-chloro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparaison Avec Des Composés Similaires
4-Amino-7-chloro-2-phenylquinoline can be compared with other similar compounds, such as:
7-Chloro-4-aminoquinoline: This compound shares a similar structure but lacks the phenyl group at the 2-position.
2-Phenylquinoline-4-carboxylic Acid: This derivative has a carboxylic acid group at the 4-position instead of an amino group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
858277-37-9 |
|---|---|
Formule moléculaire |
C15H11ClN2 |
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
7-chloro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11ClN2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
Clé InChI |
IOLHSROWFKRILV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



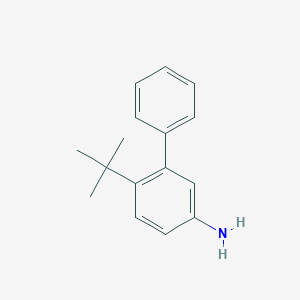
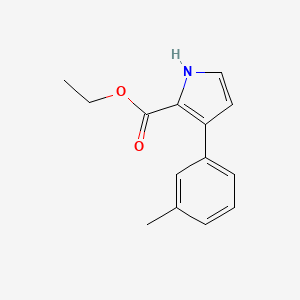
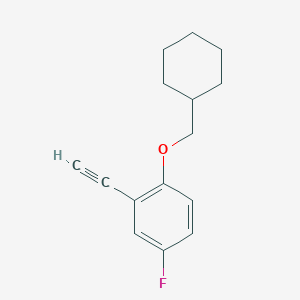
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)

